3-Chloropropionitrile

Description

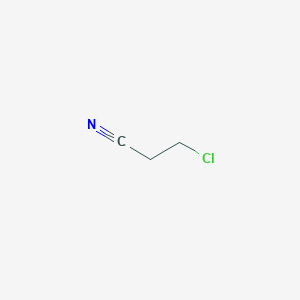

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN/c4-2-1-3-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHMRTZZNHZDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4030336 | |

| Record name | 3-Chloropropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionitrile, 3-chloro- is a colorless liquid with a characteristic acrid odor. Used in pharmaceutical and polymer synthesis. (EPA, 1998), Colorless liquid; [Hawley] | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloropropanonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

347 to 349 °F at 760 mmHg (EPA, 1998), 175-176 °C | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPROPANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

168 °F (EPA, 1998), 75.5 °C, 168 °F (CLOSED CUP) | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloropropanonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPROPANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, ALC, ETHER, Water solubility: 4.5 g/100 ml at 25 °C, Solubility of water in beta-chloropropionitrile: 2.2 ml/100 g at 25 °C. | |

| Record name | 3-CHLOROPROPANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1573 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1573 @ 20 °C | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPROPANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5 mmHg at 114.8 °F (EPA, 1998), 2.77 [mmHg], 5 MM HG @ 46 °C | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloropropanonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPROPANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

542-76-7 | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloropropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloropropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61N7S4SZ2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROPROPANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °F (EPA, 1998), -51 °C | |

| Record name | PROPIONITRILE, 3-CHLORO- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPROPANONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3-Chloropropionitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of 3-Chloropropionitrile. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and handling are also provided, along with visualizations of key processes and concepts to support research and development activities.

Chemical Identity and Structure

This compound, with the CAS number 542-76-7, is an organic compound that plays a significant role as a building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its structure incorporates both a reactive alkyl halide and a nitrile functional group.

-

IUPAC Name : 3-chloropropanenitrile[3]

-

Synonyms : β-chloropropionitrile, 1-chloro-2-cyanoethane[1][3]

The structural representation and key identifiers are detailed in the table below.

| Identifier | Value |

| CAS Number | 542-76-7[3] |

| Molecular Formula | C₃H₄ClN[3] |

| Molecular Weight | 89.52 g/mol [5] |

| IUPAC Name | 3-chloropropanenitrile[3] |

| SMILES | C(CCl)C#N[3] |

| InChI | InChI=1S/C3H4ClN/c4-2-1-3-5/h1-2H2[3] |

| InChIKey | GNHMRTZZNHZDDM-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic acrid odor.[3][6] It is combustible and miscible with a range of common organic solvents.[2][6]

Table of Physical and Chemical Properties:

| Property | Value |

| Appearance | Colorless liquid[1][3] |

| Odor | Acrid, characteristic odor[3] |

| Density | 1.144 g/mL at 25 °C[5][6] |

| Melting Point | -52 to -50 °C[5][6] |

| Boiling Point | 174-176 °C (decomposes)[5][6] |

| Flash Point | 75.6 °C (168 °F)[5][7] |

| Refractive Index | 1.4341 - 1.438 at 20-25 °C[3][6] |

| Solubility in Water | 4.5 g/100 mL at 25 °C[6][8] |

| Solubility in Solvents | Miscible with alcohol, ether, acetone, benzene, and carbon tetrachloride[6][7] |

| Vapor Density | 3.09 (heavier than air)[3][7] |

| Vapor Pressure | 5 mmHg at 46 °C[3] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the hydrochlorination of acrylonitrile.[1][2] This reaction proceeds by the addition of hydrogen chloride across the double bond of acrylonitrile.

Reactivity

This compound is a versatile bifunctional molecule. The presence of the electron-withdrawing cyano group activates the chlorine atom, making it a good alkylating agent in nucleophilic substitution reactions.[2] It is known to react with various nucleophiles. For instance, it reacts with imidazoles to form cyanoethylated imidazolium (B1220033) salts and with thiourea (B124793) to produce 3-mercaptopropionitrile.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Chloropropiononitrile | 542-76-7 [chemicalbook.com]

- 3. This compound | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 542-76-7 - BuyersGuideChem [buyersguidechem.com]

- 6. This compound [chembk.com]

- 7. bdmaee.net [bdmaee.net]

- 8. store.p212121.com [store.p212121.com]

Technical Guide: 3-Chloropropionitrile (CAS No. 542-76-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropropionitrile, a versatile chemical intermediate. It includes verified identification details, extensive physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an examination of its role as a precursor in pharmaceutical manufacturing.

Chemical Identification and Verification

The Chemical Abstracts Service (CAS) number for this compound is 542-76-7 . This identifier has been verified across multiple reputable chemical databases and suppliers, ensuring accuracy for procurement, regulatory compliance, and scientific literature searches.[1][2][3][4][5][6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 542-76-7[1][2][3][4][5][6] |

| IUPAC Name | 3-Chloropropanenitrile[3] |

| Other Names | 1-Chloro-2-cyanoethane, β-Chloropropionitrile[3] |

| Molecular Formula | C₃H₄ClN[1][2][6] |

| InChI Key | GNHMRTZZNHZDDM-UHFFFAOYSA-N[2][3] |

| SMILES | ClCCC#N[2][3] |

| EC Number | 208-827-0[2] |

| UN Number | 3276[7] |

Physicochemical Properties

This compound is a colorless liquid with an acrid odor.[3][7] It is a combustible liquid and is miscible with several common organic solvents.[8][9]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 89.52 g/mol [1][2][6] |

| Appearance | Colorless liquid[3][8] |

| Density | 1.1573 g/cm³[3] |

| Melting Point | -51 °C[3] |

| Boiling Point | 175-176 °C[3][6] |

| Flash Point | 75 °C (167 °F)[8] |

| Water Solubility | 4.5 g/100 mL at 25 °C[5][8] |

| Refractive Index | 1.4360[8] |

Safety and Handling

This compound is classified as a toxic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[2][10] It is fatal if swallowed and toxic if it comes into contact with skin or is inhaled.[2][10]

Table 3: Hazard Information for this compound

| Hazard Classification | GHS Codes |

| Acute Toxicity, Oral | H300 (Fatal if swallowed)[2] |

| Skin Irritation | H315 (Causes skin irritation)[2] |

| Eye Irritation | H319 (Causes serious eye irritation)[2] |

| Combustible Liquid | H227 (Combustible liquid)[5] |

Experimental Protocols

Synthesis of this compound

Method 1: Hydrochlorination of Acrylonitrile (B1666552)

A common method for the preparation of this compound is the reaction of acrylonitrile with hydrogen chloride.[3]

-

Procedure: Under cooling, dry hydrogen chloride gas is bubbled through acrylonitrile. The reaction is exothermic, and the temperature should be carefully controlled. The absorption of hydrogen chloride is rapid. The reaction progress can be monitored by the weight increase of the reaction mixture. Once the theoretical amount of hydrogen chloride has been absorbed, the reaction is complete. The crude product is then purified by distillation under reduced pressure. A fractional distillation at 2.13 kPa can be used to collect the product at 68-71 °C. The collected fraction is washed with a 10% sodium carbonate solution to remove any remaining acid and then dried with anhydrous sodium sulfate. A final distillation yields the purified this compound with a reported yield of around 80%.

Key Reactions of this compound

Reaction with Thiourea (B124793) to form 3-Mercaptopropionitrile

This compound is a useful alkylating agent and can be used to synthesize other important intermediates, such as 3-mercaptopropionitrile, via reaction with thiourea.[3]

-

Procedure: A detailed, multi-step protocol is available in Organic Syntheses. The initial step involves the reaction of this compound with thiourea in water. The mixture is heated cautiously to 68-70 °C, as the reaction can be exothermic. After an initial period, the temperature is raised to 100-101 °C to complete the formation of the 2-cyanoethylthiouronium hydrochloride intermediate. The subsequent steps involve the hydrolysis of this intermediate to yield 3-mercaptopropionitrile.

Use in the Synthesis of Famotidine (B1672045)

This compound is a key starting material for the synthesis of the H2-receptor antagonist drug, famotidine.[3] The synthesis involves the reaction of this compound with sulfamide (B24259) in the presence of an acid.

-

Procedure (based on patent literature): To a solution of an acid (e.g., methanesulfonic acid) in this compound, sulfamide is added. The suspension is heated at 55-60 °C for several hours (e.g., 18 hours). After the reaction period, the mixture is cooled to room temperature and diluted with a solvent like methylene (B1212753) chloride. The resulting solid intermediate, a halogenated N-sulfamyl propionamidine acid addition salt, is collected by filtration. This intermediate can then be reacted with S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea to form famotidine.

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Synthesis of this compound via hydrochlorination of acrylonitrile.

Role in Famotidine Synthesis

Caption: Key steps in the synthesis of Famotidine using this compound.

General Mechanism of Action as an Alkylating Agent

As an alkylating agent, this compound's biological effects are primarily attributed to its ability to covalently modify nucleophilic groups in biomolecules. While specific signaling pathways are not extensively detailed in the literature for this compound, the general mechanism involves the alkylation of DNA and proteins, leading to cellular dysfunction and cytotoxicity.

Caption: General mechanism of cytotoxicity for an alkylating agent like this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]

- 3. 3-Chloropropiononitrile synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]

- 7. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]

- 8. mdpi.com [mdpi.com]

- 9. IL117281A - Process for the preparation of 3-Chloropropionic acid - Google Patents [patents.google.com]

- 10. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Characteristics of beta-Chloropropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Chloropropionitrile (β-CPN), also known as 3-chloropropanenitrile, is a versatile bifunctional molecule incorporating both a nitrile and an alkyl halide group.[1] This unique structure imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and polymers.[1][2] A thorough understanding of its physical characteristics is paramount for its safe handling, application in chemical synthesis, and for the development of robust manufacturing processes. This guide provides a detailed overview of the physical properties of beta-Chloropropionitrile, outlines standard experimental protocols for their determination, and presents a summary of quantitative data.

General Characteristics

beta-Chloropropionitrile is a colorless to light yellow, combustible liquid at room temperature.[2][3] It possesses a characteristic acrid, pungent odor.[1][4][5] Due to its chemical nature, it is classified as a poison and should be handled with appropriate safety precautions in well-ventilated areas.[1][3]

Quantitative Physical Properties

The key physical properties of beta-Chloropropionitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₃H₄ClN | - | - | [1] |

| Molecular Weight | 89.52 | g/mol | - | [1][4] |

| Melting Point | -51 | °C | - | [1][4][6] |

| -60 | °F | - | [4] | |

| Boiling Point | 175-176 | °C | at 760 mmHg (with decomposition) | [4][6][7] |

| 347-349 | °F | at 760 mmHg | [4] | |

| 95.2 | °C | at 50 mmHg | [1] | |

| Density | 1.1363 | g/cm³ | at 25°C (relative to water at 4°C) | [1] |

| 1.144 | g/mL | at 25°C | [7][8] | |

| 1.1573 | g/cm³ | at 20°C | [6] | |

| Refractive Index | 1.4341 | - | at 25°C (D-line) | [1][4] |

| 1.438 | - | at 20°C (D-line) | [7][9] | |

| Flash Point | 75.5 | °C | (Closed Cup) | [1][4] |

| 168 | °F | (Closed Cup) | [1][4] | |

| Vapor Density | 3.09 | - | (Air = 1) | [8] |

| Vapor Pressure | 1.08 | mmHg | at 25°C | [7] |

| Solubility in Water | 4.5 | g/100 mL | at 25°C | [1][4][7] |

| Solubility of Water in β-CPN | 2.2 | mL/100 g | at 25°C | [1][4] |

Solubility Profile

beta-Chloropropionitrile's polarity, arising from the nitrile (-C≡N) and chloro (-Cl) functional groups, governs its solubility.[3] It is moderately soluble in water, with a reported solubility of 4.5 g per 100 mL at 25°C.[1][4][7] Conversely, water has a solubility of 2.2 mL per 100 g in beta-Chloropropionitrile at the same temperature.[1][4] It is miscible with a wide range of common organic solvents, including ethanol, ether, acetone, benzene, and carbon tetrachloride.[1][7][8] This broad miscibility makes it a versatile reagent in various reaction media.

Stability and Reactivity

beta-Chloropropionitrile is a stable compound under standard storage conditions. However, it begins to decompose when heated to temperatures above 130°C, evolving toxic hydrogen chloride gas.[1][2] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[8] The presence of the cyano group makes the chlorine atom more reactive than in typical alkyl halides, enhancing its utility in nucleophilic substitution reactions.[1][2]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of beta-Chloropropionitrile.

Melting Point Determination (Capillary Method)

The capillary method is the standard technique for determining the melting point of a crystalline solid.[1][10]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure :

-

A small amount of the solidified beta-Chloropropionitrile is introduced into a thin-walled capillary tube, which is sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[11]

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid mass turns into a clear liquid is the final melting point. The range between these two temperatures is the melting range.[11]

-

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample size.[12]

-

Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

-

Procedure :

-

A few milliliters of beta-Chloropropionitrile are placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the heating oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12]

-

Heating is discontinued, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][12]

-

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.[5][13]

-

Apparatus : Pycnometer (a glass flask with a close-fitting stopper containing a capillary tube), analytical balance.

-

Procedure :

-

The mass of the clean, dry, and empty pycnometer is accurately determined.[13]

-

The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured.[13][14] The volume of the pycnometer can be calculated from the mass and density of the water.

-

The pycnometer is emptied, dried, and then filled with beta-Chloropropionitrile. The mass is again accurately determined.

-

The density of the beta-Chloropropionitrile is calculated by dividing the mass of the liquid by the volume of the pycnometer.[13]

-

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.[3][9]

-

Apparatus : Abbe refractometer, constant temperature water bath, light source (typically a sodium D-line source).

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[15]

-

A few drops of beta-Chloropropionitrile are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.[15]

-

The light source is turned on, and by looking through the eyepiece, the controls are adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.[9][16]

-

The refractive index is then read directly from the instrument's scale.[3]

-

Flash Point Determination (Pensky-Martens Closed-Cup Test)

The Pensky-Martens closed-cup method is a standardized test for determining the flash point of flammable liquids.[17][18]

-

Apparatus : Pensky-Martens closed-cup flash point tester.

-

Procedure :

-

A specified volume of beta-Chloropropionitrile is placed in the test cup.

-

The cup is sealed with a lid that has openings for a stirrer, a thermometer, and an ignition source.[17]

-

The sample is heated at a slow, constant rate while being stirred.[4]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.[17]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[4][17]

-

Visualization of Structure-Property Relationships

The physical characteristics of beta-Chloropropionitrile are a direct consequence of its molecular structure. The presence of the electronegative chlorine atom and the polar cyano group significantly influences its intermolecular forces, leading to its observed properties.

Caption: Relationship between the molecular structure and physical properties of beta-Chloropropionitrile.

Conclusion

beta-Chloropropionitrile is a reactive and useful chemical intermediate with a distinct set of physical properties. Its high boiling point, moderate water solubility, and miscibility with organic solvents are dictated by the polar nature of the chloro and cyano functional groups. A comprehensive knowledge of these characteristics, along with standardized methods for their determination, is essential for the safe and effective utilization of this compound in research and industrial applications.

References

- 1. thinksrs.com [thinksrs.com]

- 2. store.astm.org [store.astm.org]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. scimed.co.uk [scimed.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. westlab.com [westlab.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. che.utah.edu [che.utah.edu]

- 15. hinotek.com [hinotek.com]

- 16. youtube.com [youtube.com]

- 17. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

Molecular weight and formula of 3-Chloropropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropropionitrile (β-chloropropionitrile), a key chemical intermediate in various synthetic processes, particularly within the pharmaceutical and polymer industries. This document outlines its chemical and physical properties, details common experimental protocols, and discusses its significant applications.

Core Chemical and Physical Properties

This compound is a colorless liquid organic compound.[1][2][3][4][5] It is recognized for its role as a versatile precursor, notably in the synthesis of the drug famotidine.[1][6]

Molecular Formula: C₃H₄ClN[1][7]

Molecular Weight: 89.52 g/mol [1][3][7][8]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 542-76-7 | [1][3][7][9] |

| Appearance | Colorless liquid | [1][2][3][4][5] |

| Density | 1.144 - 1.1573 g/cm³ at 20-25 °C | [1][2][5][8] |

| Melting Point | -51 °C to -50 °C | [1][2][4][5][8] |

| Boiling Point | 174 - 176 °C | [1][2][4][5][8] |

| Flash Point | 75.6 °C - 79 °C | [2][8] |

| Refractive Index | ~1.4341 - 1.438 at 20-25 °C | [3][4][5] |

| Solubility | Soluble in water (45 g/L at 25 °C); Miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride. | [2][10][11] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducible research. Below are protocols for its synthesis.

Protocol 1: Synthesis of this compound from Acrylonitrile (B1666552)

This method describes the hydrochlorination of acrylonitrile.[1][6]

Methodology:

-

Dry hydrogen chloride gas is passed into acrylonitrile under cooled conditions.

-

The reaction is exothermic, and the absorption of hydrogen chloride is rapid.

-

Ventilation with hydrogen chloride is continued until the reaction mixture reaches the theoretical weight gain corresponding to the formation of this compound.[2]

-

The crude product is then purified by distillation. The fraction boiling at 68-71 °C under a reduced pressure of 2.13 kPa is collected.[2]

-

The collected fraction is washed with a 10% sodium carbonate solution to neutralize any remaining acid.[2]

-

The organic layer is dried using anhydrous sodium sulfate.[2]

-

A final distillation is performed, collecting the fraction at 70-71 °C (2.13 kPa) to yield the pure product with a reported yield of around 80%.[2]

Protocol 2: Synthesis of 3-Mercaptopropionitrile via 2-Cyanoethylthiouronium hydrochloride

This compound serves as a key alkylating agent in the synthesis of 3-mercaptopropionitrile, a process involving the formation of a thiouronium salt intermediate.[1][12]

Methodology:

-

Formation of 2-Cyanoethylthiouronium hydrochloride:

-

To a 5-liter flask, add 380 mL of water, 575 g (7.53 mol) of thiourea (B124793), and 500 g (5.58 mol) of this compound.[12]

-

Equip the flask for mechanical stirring, heating, and reflux.

-

Slowly heat the reaction mixture to 68°C over 30 minutes under a nitrogen atmosphere and maintain this temperature for 1 hour.[12] Caution: The reaction is exothermic and can accelerate rapidly if heated too quickly or above 70°C.[12]

-

After the initial self-perpetuating reaction phase (about 30 minutes), the heating mantle should be removed.[12]

-

-

Hydrolysis to 3-Mercaptopropionitrile:

-

The resulting thiouronium salt is then hydrolyzed to yield 3-mercaptopropionitrile. (Note: The linked search result focuses on the preparation of the intermediate salt).[12]

-

Logical Workflow and Pathway Visualizations

Diagrams are essential for illustrating complex chemical pathways and experimental workflows.

Caption: Reaction pathway for the synthesis of 3-Mercaptopropionitrile.

Applications in Drug Development and Research

This compound is a significant building block in organic synthesis.[10]

-

Pharmaceutical Synthesis: Its most prominent commercial use is as a precursor in the manufacture of Famotidine, an H₂-receptor antagonist used to treat stomach ulcers.[1][6]

-

Chemical Intermediate: It is an effective alkylating agent, reacting with nucleophiles like imidazoles and thiourea to introduce the cyanoethyl group.[1] This reactivity makes it a valuable intermediate for creating a variety of more complex molecules.[10]

-

Polymer Synthesis: The compound is also utilized in the synthesis of polymers.[2][4][11]

Safety and Handling

This compound is classified as a toxic and hazardous substance.[1][7]

-

Toxicity: It is fatal if swallowed and toxic if absorbed through the skin or inhaled.[9] High exposure can lead to severe health effects, including headache, dizziness, convulsions, and death.[13]

-

Handling: Use should be restricted to a chemical fume hood with adequate ventilation.[14][15] Appropriate personal protective equipment (PPE), including gloves and protective clothing, is mandatory to prevent skin exposure.[14]

-

Storage: It should be stored in a cool, well-ventilated, locked area away from ignition sources.[2][13][14] It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2][13]

-

Disposal: Due to its hazardous nature, it must be disposed of as hazardous waste according to local and federal environmental regulations.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bdmaee.net [bdmaee.net]

- 3. This compound | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloropropiononitrile | 542-76-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3-Chloropropiononitrile synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 542-76-7 - BuyersGuideChem [buyersguidechem.com]

- 9. accustandard.com [accustandard.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nj.gov [nj.gov]

- 14. abdurrahmanince.net [abdurrahmanince.net]

- 15. fishersci.com [fishersci.com]

Solubility profile of 3-Chloropropionitrile in various solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 3-Chloropropionitrile in a variety of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities by providing essential data on solvent miscibility and standardized experimental protocols for solubility determination.

Core Solubility Data

This compound exhibits a distinct solubility profile, characterized by high miscibility with a range of common organic solvents and limited solubility in water. Due to its polar nature, stemming from the presence of both a nitrile (-C≡N) and a chloro (-Cl) functional group, it is readily soluble in polar organic solvents.[1] The quantitative solubility data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 4.5 g/100 mL[2][3][4][5] |

| Methanol | Ambient | Miscible[1][2][3][4] |

| Ethanol | Ambient | Miscible[6][7] |

| Acetone | Ambient | Miscible[2][3][4][5][6][7] |

| Diethyl Ether | Ambient | Miscible[1][2][3][4][6][7] |

| Benzene | Ambient | Miscible[2][3][4][5][6][7] |

| Carbon Tetrachloride | Ambient | Miscible[3][4][5][6] |

| Ethyl Acetate | Ambient | Reasonably Soluble[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments that can be employed to quantify the solubility of this compound.

Shake-Flask Method

The shake-flask method is a standard and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the solute in the supernatant is determined.

Apparatus:

-

Conical flasks or sealed tubes

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., GC, HPLC, UV/Vis Spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaker with controlled temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand to let undissolved solute settle.

-

To separate the saturated solution from the excess solute, centrifuge the mixture.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Apparatus for preparing a saturated solution (as in the shake-flask method)

-

Volumetric pipette

-

Pre-weighed evaporation dish or watch glass

-

Oven or desiccator

-

Analytical balance

Procedure:

-

Prepare a saturated solution of this compound in the desired solvent using the shake-flask method.

-

Carefully pipette a precise volume of the clear, saturated supernatant into a pre-weighed evaporation dish.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature.

-

Weigh the dish with the solute residue.

-

The mass of the solute is the final weight minus the initial weight of the dish.

-

Calculate the solubility in terms of g/100 mL or other desired units.

UV/Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV/Visible range and does not interfere with the solvent's absorbance spectrum.

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Apparatus:

-

UV/Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Apparatus for preparing a saturated solution

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Prepare a saturated solution of this compound as described in the shake-flask method.

-

Dilute the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualizing the Solvent Selection Process

The choice of an appropriate solvent is a critical step in many experimental and industrial processes. The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on its solubility characteristics.

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 542-76-7 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. bdmaee.net [bdmaee.net]

- 7. 3-Chloropropiononitrile | 542-76-7 [chemicalbook.com]

- 8. bioassaysys.com [bioassaysys.com]

Spectroscopic data interpretation for 3-Chloropropionitrile (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth interpretation of the spectroscopic data for 3-Chloropropionitrile (ClCH₂CH₂CN), a key intermediate in the synthesis of various organic compounds, including the pharmaceutical agent famotidine.[1] A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering a foundational understanding for researchers in organic synthesis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

| Parameter | ¹H NMR Data (300 MHz, CDCl₃) | Interpretation |

| Chemical Shift (δ) | 3.704 ppm | Triplet, assigned to the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂ -CH₂-CN). The downfield shift is due to the deshielding effect of the electronegative chlorine atom. |

| 2.860 ppm | Triplet, assigned to the two protons on the carbon adjacent to the nitrile group (Cl-CH₂-CH₂ -CN). The nitrile group also exerts a deshielding effect, but it is less pronounced than that of chlorine. | |

| Coupling Constant (J) | 6.53 Hz | The vicinal coupling between the two non-equivalent methylene (B1212753) groups results in a triplet-of-triplets pattern for each signal. |

| Integration | 2H | Corresponds to the two protons of the methylene group adjacent to the chlorine atom. |

| 2H | Corresponds to the two protons of the methylene group adjacent to the nitrile group. |

Table 1: ¹H NMR Spectroscopic Data for this compound. [2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the carbon backbone.

| Carbon Atom | ¹³C NMR Chemical Shift (δ) | Interpretation |

| C1 (-CN) | 117.0 ppm | The carbon of the nitrile group (C≡N) appears in the characteristic downfield region for nitriles. |

| C2 (-CH₂-CN) | 38.0 ppm | The methylene carbon adjacent to the nitrile group. |

| C3 (Cl-CH₂-) | 25.0 ppm | The methylene carbon attached to the chlorine atom. The electronegative chlorine atom causes a downfield shift compared to an unsubstituted alkane. |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of specific functional groups based on their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2250 | C≡N stretch | Nitrile |

| ~2950-2850 | C-H stretch | Alkane (CH₂) |

| ~1450 | C-H bend (scissoring) | Alkane (CH₂) |

| ~750-650 | C-Cl stretch | Alkyl Halide |

Table 3: Key IR Absorption Peaks for this compound. [3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

| m/z | Proposed Fragment | Significance |

| 89/91 | [ClCH₂CH₂CN]⁺ | Molecular ion peak (M⁺). The presence of two peaks in a ~3:1 ratio is characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).[4] |

| 54 | [CH₂CH₂CN]⁺ | Loss of a chlorine radical (•Cl). |

| 49 | [CH₂Cl]⁺ | Cleavage of the C-C bond between the two methylene groups. |

Table 4: Mass Spectrometry Fragmentation Data for this compound. [2][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[6][7] CDCl₃ is a suitable solvent as it dissolves the compound well and its residual proton signal does not interfere with the analyte signals.[8]

-

Instrumentation: Use a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Lock: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shimming: Optimize the magnetic field homogeneity by shimming the sample.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between pulses.

-

-

Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Correct the baseline for a flat appearance.

-

Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

Integration: Integrate the signals to determine the relative number of protons.

-

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.[7]

-

Instrumentation: Use a spectrometer with a carbon probe, typically operating at a frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz spectrometer).

-

Acquisition Parameters:

-

Decoupling: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling is common.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

-

-

Processing:

-

Fourier Transform, Phasing, and Baseline Correction: Process the data as described for ¹H NMR.

-

Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[9][10]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty salt plates.

-

Sample Scan: Place the salt plates with the sample in the spectrometer and record the sample spectrum.

-

Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.[11]

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization:

-

Electron Energy: Use a standard electron energy of 70 eV to induce fragmentation.[12]

-

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizing Molecular Structure and Spectroscopic Workflow

Graphviz diagrams are provided below to illustrate the relationships between the molecular structure and its spectroscopic signatures, as well as the logical workflow of spectroscopic data interpretation.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: NMR Correlations for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Chloropropiononitrile(542-76-7) 1H NMR spectrum [chemicalbook.com]

- 3. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 4. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

Theoretical Reactivity of the Nitrile Group in 3-Chloropropionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (ClCH₂CH₂CN) is a bifunctional organic molecule that serves as a versatile building block in the synthesis of a wide range of compounds, most notably in the pharmaceutical industry as a precursor to the H₂ receptor antagonist, famotidine.[1] The molecule's reactivity is dictated by the interplay of its two functional groups: the electrophilic carbon of the nitrile group and the alkyl chloride, which is susceptible to nucleophilic substitution. This guide focuses on the theoretical and practical aspects of the reactivity of the nitrile group, providing a comprehensive overview for researchers in organic synthesis and drug development.

The carbon-nitrogen triple bond of the nitrile group is polarized, with the nitrogen atom being more electronegative, rendering the carbon atom electrophilic.[2] This inherent electronic property makes the nitrile group susceptible to attack by nucleophiles. The presence of the electron-withdrawing chloro group at the 3-position is expected to influence the electronic environment of the nitrile group, potentially enhancing its electrophilicity. This guide will delve into the theoretical underpinnings of this reactivity, supported by available experimental data and computational chemistry insights.

Theoretical Reactivity Profile

The reactivity of the nitrile group in this compound can be understood through the lens of modern electronic theory, including Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis. While specific computational studies on this compound are not extensively available in the literature, we can infer its properties based on studies of similar molecules and general principles of physical organic chemistry.

Molecular Orbitals and Charge Distribution

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure of molecules. A DFT calculation at the B3LYP/6-31G(d) level of theory would be expected to show the following:

-

Optimized Geometry: The molecule would adopt a conformation that minimizes steric and electronic repulsions. The key bond lengths and angles of the nitrile group would be a focal point of analysis.

-

Atomic Charges: A Mulliken population analysis or NBO analysis would likely reveal a significant partial positive charge on the nitrile carbon, confirming its electrophilic character. The nitrogen atom would carry a partial negative charge. The presence of the chlorine atom is expected to have an inductive electron-withdrawing effect, which could further increase the positive charge on the nitrile carbon, albeit to a lesser extent due to the intervening methylene (B1212753) groups.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the LUMO is expected to have a significant coefficient on the nitrile carbon, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the molecule's electrophilicity.

A logical workflow for a computational study of this compound is depicted below.

Key Reactions of the Nitrile Group

The electrophilic nature of the nitrile carbon in this compound allows it to undergo a variety of characteristic reactions.

Hydrolysis

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, often proceeding through an amide intermediate.[3][4]

Reaction Pathway:

Experimental Protocol (General):

A typical acid-catalyzed hydrolysis involves refluxing the nitrile with a strong mineral acid such as hydrochloric or sulfuric acid. Base-catalyzed hydrolysis is usually carried out by heating the nitrile with a solution of a strong base like sodium hydroxide. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][4] Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless activated.[5]

Reaction Pathway:

Experimental Protocol (General):

The reduction is typically performed by adding a solution of the nitrile in an anhydrous ether solvent (like diethyl ether or THF) to a suspension of LiAlH₄ in the same solvent, usually at reduced temperatures to control the exothermic reaction. The reaction is then quenched by the careful addition of water and/or aqueous base to decompose the excess hydride and the aluminum salts.

Reaction with Grignard Reagents

Grignard reagents add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.[6][7][8][9]

Reaction Pathway:

Experimental Protocol (General):

The Grignard reaction must be carried out under strictly anhydrous conditions. A solution of the nitrile in an ether solvent is added to the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether). The reaction mixture is typically stirred at room temperature or with gentle heating. The reaction is then quenched with an aqueous acid solution to hydrolyze the intermediate and yield the ketone.

| Reaction | Reagents | Product | Typical Conditions |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3-Chloropropionic acid | Reflux |

| Reduction | 1. LiAlH₄, Et₂O2. H₂O | 3-Chloropropan-1-amine | 0 °C to room temp. |

| Grignard Reaction | 1. RMgX, Et₂O2. H₃O⁺ | Ketone (ClCH₂CH₂COR) | Anhydrous, room temp. |

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, in the presence of a strong base, an azide (B81097) can react with a nitrile to form a tetrazole ring.[2][10] While specific studies on this compound in this context are scarce, theoretical studies on similar reactions, such as the cycloaddition of phenyl azide with various olefins, have been performed using DFT to elucidate the mechanism and regioselectivity.[1]

Influence of the Chloro Substituent

The presence of the chlorine atom at the β-position to the nitrile group has a notable influence on the molecule's overall reactivity. While its electron-withdrawing inductive effect on the nitrile group is attenuated by the distance, it makes the molecule susceptible to nucleophilic substitution at the carbon bearing the chlorine. A study on the very low-pressure pyrolysis of this compound showed that the molecule undergoes unimolecular elimination of HCl.[2][11] This suggests that under certain conditions, reactions involving the chloro group can compete with or follow reactions at the nitrile group.

Conclusion

The nitrile group of this compound is a key functional handle that allows for a variety of synthetic transformations. Its electrophilic carbon is susceptible to nucleophilic attack, leading to the formation of carboxylic acids, primary amines, and ketones through hydrolysis, reduction, and Grignard reactions, respectively. Theoretical studies, though not extensively focused on this specific molecule, provide a framework for understanding its electronic structure and reactivity. The interplay between the nitrile and chloro functionalities makes this compound a valuable and reactive intermediate for the synthesis of more complex molecules in the pharmaceutical and chemical industries. Further dedicated computational and kinetic studies on this compound would provide deeper insights into its reaction mechanisms and allow for more precise control over its synthetic applications.

References

- 1. num.univ-msila.dz [num.univ-msila.dz]

- 2. Very low-pressure pyrolysis (VLPP) of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

3-Chloropropionitrile: A Comprehensive Technical Review of Its Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionitrile (3-CPN), a colorless to light yellow liquid with the chemical formula ClCH₂CH₂CN, is a versatile and highly reactive bifunctional molecule.[1][2] Its unique structure, incorporating both a nitrile group and an alkyl halide, makes it a valuable intermediate in a wide array of organic syntheses.[3][4] The electron-withdrawing nature of the cyano group enhances the reactivity of the chlorine atom, making it a potent alkylating agent.[3] This technical guide provides an in-depth review of the primary applications of this compound, with a focus on its role in pharmaceutical synthesis, as a precursor for other valuable organic compounds, and its potential in polymer chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 542-76-7 | [5] |

| Molecular Formula | C₃H₄ClN | [5] |

| Molecular Weight | 89.52 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -51 °C | [2] |

| Boiling Point | 175-176 °C | [2] |

| Density | 1.144 g/mL at 25 °C | [2] |

| Solubility | Soluble in water (4.5 g/100 mL at 25°C). Miscible with ether, alcohols, benzene, and acetone (B3395972). | [4] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydrochlorination of acrylonitrile (B1666552).[2][6] This process is achieved by reacting acrylonitrile with hydrogen chloride.[2]

Figure 1: Synthesis of this compound.